Octafluoronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Stability

The strong carbon-fluorine bonds in octafluoronaphthalene make it highly resistant to chemical attack and degradation. This allows it to be used as a solvent or reaction medium in harsh conditions where other organic compounds would break down [].

Electronic Properties

The fluorine atoms significantly influence the electronic properties of octafluoronaphthalene. It exhibits electron-withdrawing character, which can be beneficial in applications like the design of novel electronic materials.

Hydrophobic Properties

Due to the presence of fluorine atoms, octafluoronaphthalene is highly hydrophobic (repels water). This property makes it a useful agent for studying biological processes involving water-oil interfaces.

Here are some specific research applications of octafluoronaphthalene:

Organic Electronics

Research is ongoing to explore octafluoronaphthalene as a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.

Fluorinated Materials Research

Octafluoronaphthalene serves as a building block for the synthesis of more complex fluorinated materials with specific properties desired for various applications.

Study of Biological Systems

The hydrophobic nature of octafluoronaphthalene makes it useful for studying protein-protein interactions and membrane dynamics in biological systems.

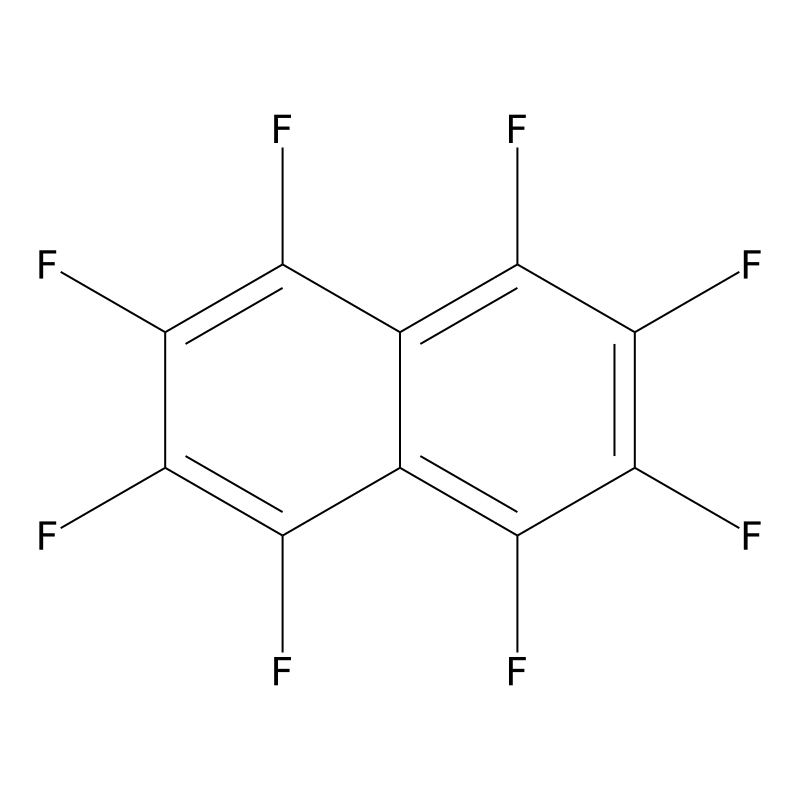

Octafluoronaphthalene is a fully fluorinated derivative of naphthalene, characterized by the substitution of all eight hydrogen atoms with fluorine atoms. Its chemical formula is C₁₀F₈, and it is classified as a polyfluorinated aromatic compound. The compound exhibits unique properties, including high thermal stability and low reactivity due to the strong C-F bonds. These characteristics make octafluoronaphthalene an interesting subject for various chemical studies and applications.

Due to the limited research available on octafluoronaphthalene, specific safety information is scarce. However, as a perfluorinated aromatic compound, it's advisable to handle it with caution considering the potential for some perfluorinated compounds to be persistent organic pollutants []. Always follow general laboratory safety protocols when working with unknown chemicals.

- Nucleophilic Substitution: It reacts with secondary amines to form 2-mono- and 2,6-di-substituted amino fluoronaphthalenes. This reaction highlights the potential for further functionalization of the compound .

- Defluorination: When treated with sodium metal, octafluoronaphthalene can be defluorinated to yield porous carbons. The by-product sodium fluoride can be removed with acid solutions .

- Reactions with Bromine Trifluoride: This compound reacts with bromine trifluoride to produce decafluoro-1,2-benzocyclohexa-1,4-diene, showcasing its reactivity under specific conditions .

- Amination in Liquid Ammonia: The compound can also undergo amination reactions in liquid ammonia, primarily involving fluorine displacement at the β-carbon position .

Several methods have been developed for synthesizing octafluoronaphthalene:

- Defluorination of Perfluorodecalin: This method involves heating perfluorodecalin over nickel or iron catalysts to yield octafluoronaphthalene in good yield .

- Reaction with Sodium Fluoride: In a controlled environment, octachloronaphthalene can be converted into octafluoronaphthalene through a reaction with sodium fluoride in acetone under nitrogen protection .

Octafluoronaphthalene has a range of applications due to its unique properties:

- Porous Carbon Materials: The defluorination process produces porous carbon materials that have potential uses in filtration and catalysis.

- Fluorinated Polymers: It serves as a precursor for synthesizing fluorinated polymers, which are valued for their chemical resistance and thermal stability.

- Research and Development: Its unique chemical behavior makes it a valuable compound for studying nucleophilic substitutions and other organic reactions.

Interaction studies involving octafluoronaphthalene primarily focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions allows it to interact with various amines and other nucleophiles effectively. Such studies are crucial for understanding its potential applications in synthetic organic chemistry.

Octafluoronaphthalene belongs to a class of polyfluorinated aromatic compounds. Here are some similar compounds along with a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Perfluoronaphthalene | C₁₀F₁₄ | Fully fluorinated; more reactive than octafluoronaphthalene |

| Hexafluoronaphthalene | C₁₀F₆ | Fewer fluorine atoms; less stable than octafluoronaphthalene |

| Pentafluoronaphthalene | C₁₀F₅ | More reactive; fewer applications due to lower stability |

| Octachloronaphthalene | C₁₀Cl₈ | Chlorinated; different reactivity profile compared to fluorinated compounds |

Octafluoronaphthalene's complete fluorination provides it with distinctive stability and low reactivity compared to other similar compounds, making it particularly valuable in specialized chemical applications.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant